N,N'-bis(4-chlorophenyl)carbamimidothioic acid
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Overview
Description
N,N’-bis(4-chlorophenyl)carbamimidothioic acid is an organic compound that belongs to the class of thioureas It is characterized by the presence of two 4-chlorophenyl groups attached to a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorophenyl)carbamimidothioic acid typically involves the reaction of 4-chloroaniline with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the corresponding thiourea derivative. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization from a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of N,N’-bis(4-chlorophenyl)carbamimidothioic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated through filtration and drying, followed by purification using industrial-scale recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chlorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide or ammonia; reactions are conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Hydroxyl or amino-substituted derivatives
Scientific Research Applications
N,N’-bis(4-chlorophenyl)carbamimidothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-chlorophenyl)thiourea
- N,N’-bis(4-chlorophenyl)carbamimidothioic acid methyl ester
- Carbamimidothioic acid, (4-chlorophenyl)methyl ester
Uniqueness
N,N’-bis(4-chlorophenyl)carbamimidothioic acid is unique due to its specific structural features, such as the presence of two 4-chlorophenyl groups and a carbamimidothioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N'-bis(4-chlorophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJZYFOTCABQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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